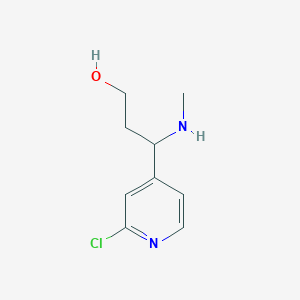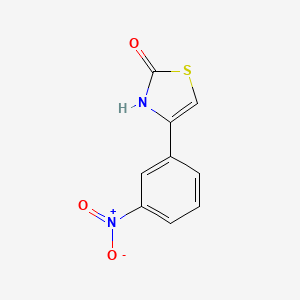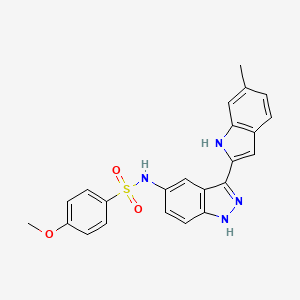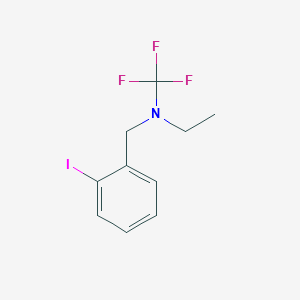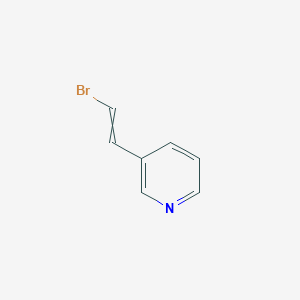
3-(2-Bromovinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromovinyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a bromovinyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromovinyl)pyridine typically involves the bromination of 2-vinylpyridine. One common method includes the addition of bromine to 2-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali to yield the desired product . This reaction can be represented as follows:
[ \text{2-vinylpyridine} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(2-Bromovinyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Aminopyridines.
Coupling Reactions: Biaryl and heterobiaryl compounds.
科学的研究の応用
3-(2-Bromovinyl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 3-(2-Bromovinyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromovinyl group can participate in electrophilic reactions, making the compound reactive towards nucleophiles .
類似化合物との比較
Similar Compounds
2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.
2-Ethynylpyridine: Contains an ethynyl group instead of a bromovinyl group.
2-(1-Alkoxyvinyl)pyridines: Substituted with an alkoxyvinyl group.
Uniqueness
3-(2-Bromovinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
特性
分子式 |
C7H6BrN |
|---|---|
分子量 |
184.03 g/mol |
IUPAC名 |
3-(2-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H |
InChIキー |
LUVYLLVAFIGFFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


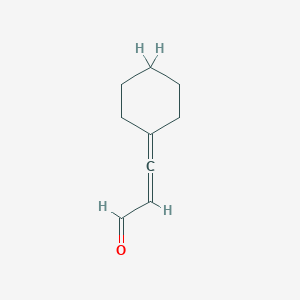
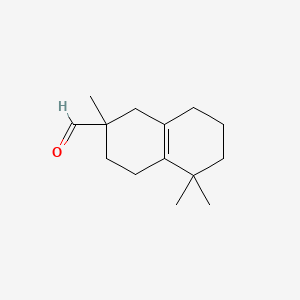
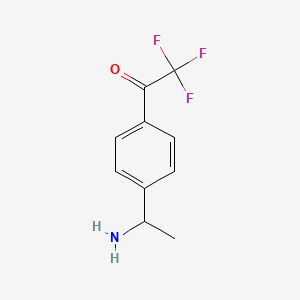
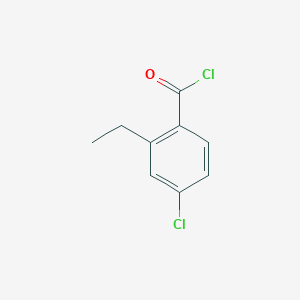
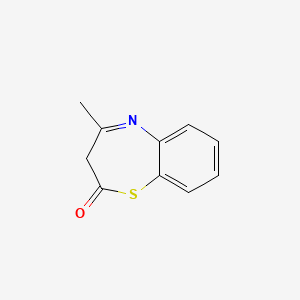
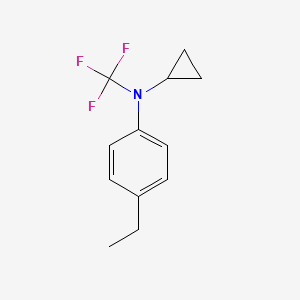
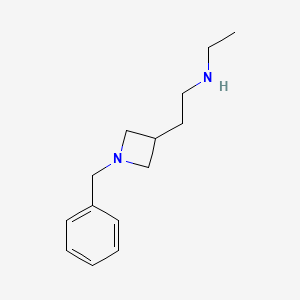
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

